molecular formula C20H41N5O7 B1677127 Micronomicin CAS No. 52093-21-7

Micronomicin

Cat. No. B1677127
CAS RN: 52093-21-7
M. Wt: 463.6 g/mol
InChI Key: DNYGXMICFMACRA-XHEDQWPISA-N
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Description

Micronomicin is an aminoglycoside antibiotic marketed in Japan under the brand names Sagamicin and Luxomicina . It is a small molecule with a chemical formula of C20H41N5O7 .


Molecular Structure Analysis

Micronomicin has a molecular weight of 463.576 g/mol and a monoisotopic mass of 463.30059868 Da . Its molecular formula is C20H41N5O7 . The structure of Micronomicin is complex, with multiple functional groups and stereocenters .


Physical And Chemical Properties Analysis

Micronomicin has a chemical formula of C20H41N5O7 and an average molecular weight of 463.576 . More specific physical and chemical properties such as solubility, melting point, etc., are not provided in the search results.

Scientific Research Applications

Raman Spectroscopy in Biomedical and Biotechnological Studies

Raman Spectroscopy (RS) has emerged as a significant tool in biomedical and biotechnological research, enabling the detailed investigation of biological processes at the cellular level. This technique is particularly effective in studying the mechanisms of synthesis and accumulation of valuable biomolecules such as neutral lipids and carotenoids in algal cells, which are of considerable interest for their antioxidant properties and potential in disease prevention. RS offers insights into the photosynthetic, analytical, and physiological aspects of microalgal research, demonstrating its application in understanding lipid and carotenoid content, crucial for biotechnological innovations (Allakhverdiev et al., 2022).

Automated Microinjection for Genetic Research

Automated microinjection systems represent a pivotal advancement in genetics, enabling high-volume throughput and detailed statistical data for cellular research. These systems facilitate precise manipulation at the microscale, critical for understanding cell behavior and function in various biological and medical applications. The integration of machine vision, cell modeling, and sophisticated control loops underscores the technique's potential in advancing genetic research and biotechnological applications, offering a path toward innovative therapeutic solutions (Permana et al., 2016).

Microarray Technologies in Microbial Ecology

Microarray technology has significantly impacted microbial ecology by enabling the simultaneous analysis of microbial populations in complex environments. This technology offers a comprehensive view of microbial diversity, aiding in the understanding of ecological dynamics and the identification of microbial functions in various habitats. Advances in microarray applications are crucial for exploring microbial interactions with their environment, providing valuable insights into biodiversity and ecosystem functionality (Gentry et al., 2006).

Nanobiotechnology in Clinical Diagnostics

Nanobiotechnologies, including nanoparticles and nanosensors, are revolutionizing molecular diagnostics by enabling the detection of diseases at the molecular and cellular levels. These technologies extend the capabilities of traditional diagnostic methods, offering potential applications in cancer diagnosis, biomarker discovery, and the detection of infectious diseases. The development of nanobiotechnologies for clinical diagnostics illustrates the intersection of nanotechnology and biomedicine, promising advancements in personalized medicine and therapeutic interventions (Jain, 2007).

Microfluidics in Biotechnology

Microfluidics technology is fostering new developments in biotechnological research by enabling precise control and manipulation of fluids at the microscale. This technology supports innovative approaches in cell screening, microbial population analysis, and the development of organ-on-a-chip models. Microfluidics offers a platform for enhancing biotechnological applications through improved efficiency and specificity in experiments, highlighting its potential in advancing research and industrial applications in the biotechnological sector (Ortseifen et al., 2020).

Safety And Hazards

Micronomicin should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYGXMICFMACRA-XHEDQWPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66803-19-8 (unspecified sulfate)
Record name Micronomicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401023736
Record name Micronomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Micronomicin

CAS RN

52093-21-7
Record name Micronomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52093-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Micronomicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Micronomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Micronomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MICRONOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
638
Citations
T Kawamoto, I Mashimo, S Yamauchi… - … of Chromatography B …, 1984 - Elsevier
A high-performance liquid chromatographic method for monitoring serum levels of the aminoglycoside antibiotics sisomicin, netilmicin, astromicin, and micronomicin, using an amino …
Number of citations: 33 www.sciencedirect.com
M Ohkoshi, K Okada, N Kawamura - The Japanese Journal of …, 1982 - europepmc.org
… Micronomicin is a new aminoglycosidic antibiotic discovered and developed by … micronomicin performed in 134 research facilities in Japan led to the following results. 1) Micronomicin …
Number of citations: 5 europepmc.org
Y Yuan, S Chopra, XL Deng, M Zhang, XL Fan… - … of Chromatography A, 2013 - Elsevier
… of the main component micronomicin from its related … of micronomicin are 0.08 μg/mL (1.6 ng injected) and 0.25 μg/mL (5 ng injected), respectively. The linearity of micronomicin ranges …
Number of citations: 16 www.sciencedirect.com
S Bi, H Zhou, J Wu, X Sun - Journal of Biomolecular Structure and …, 2019 - Taylor & Francis
Two aminoglycosides, micronomicin (MN), and tobramycin (TB), binding with DNA were studied using various spectroscopic techniques including fluorescence, UV–Vis, FT-IR, and CD …
Number of citations: 14 www.tandfonline.com
Y Chen, X Li, L He, S Tang, X Xiao - Journal of AOAC …, 2010 - academic.oup.com
A monoclonal antibody (mAb)-based ELISA and strip test for gentamicin (GEN) and its analogue micronomicin (MIN), are reported in this study. The conjugate gentamicin-…
Number of citations: 15 academic.oup.com
Y Yuan, X Zhao, M Zhang, XL Fan, C Hu, S Jin… - … of pharmaceutical and …, 2013 - Elsevier
… micronomicin sulfate injection from different manufacturers. … Micronomicin, which is usually used as sulfate salt in injections, is … Structures and m/z of [M+H] + of micronomicin and other …
Number of citations: 15 www.sciencedirect.com
P Liu, J Wen, Y Chen, X Jia - World Journal of Microbiology and …, 2013 - Springer
In this work, a mutant MX3004 with improved micronomicin (MCR) production was derived from Micromonospora sagamiensis ATCC21826, which was treated with femtosecond laser …
Number of citations: 5 link.springer.com
S Matsukawa, JH Suh, Y Hashimoto, M Kato… - The Tohoku journal of …, 1997 - jstage.jst.go.jp
… Med., 1997, 181 (4), 471‘473—The neuromuscular blocking actions of Sisomicin sulfate (SISO), micronomicin sulfate (MGR) and d—tubocurarine (ch) were studied in 20 rabbits …
Number of citations: 8 www.jstage.jst.go.jp
KJ Chung, MS Chang, JO Chun, JK Chun… - Biomolecules & …, 1994 - koreascience.kr
… and micronomicin with those gels of solcoseryl or micronomicin … treatment with solcoseryl gel or micronomicin gel alone. And the … than those of solcoseryl gel or micronomicin gel alone. …
Number of citations: 2 koreascience.kr
A Sunada, Y Ikeda, S Kondo, K Hotta - The Journal of Antibiotics, 2000 - jstage.jst.go.jp
AAC (6') have been reported amongclinical AG-resistant bacteria6). They are distinguishable from each other on the basis of difference in substrate specificity to GMand AMK. Thetype I …
Number of citations: 1 www.jstage.jst.go.jp

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